Arecaidine

Drug Absorption Intestinal Transport Prodrug Design

Select Arecaidine for its unique zwitterionic structure enabling dual GABA uptake inhibition (IC₅₀ 43 μM) and M2-preferring mAChR agonism without nicotinic cross-activation—a profile arecoline and guvacine cannot replicate. As a validated hPAT1 (SLC36A1) substrate, it serves as an essential probe for intestinal transporter kinetics and oral bioavailability modeling, while eliminating metabolic conversion variability present with arecoline in fibroblast assays. High-purity research-grade compound for reproducible, mechanism-defined neuropharmacology and fibrosis studies.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 499-04-7
Cat. No. B1214280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArecaidine
CAS499-04-7
Synonymsarecaidine
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C(=O)O
InChIInChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10)
InChIKeyDNJFTXKSFAMXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arecaidine (CAS 499-04-7): Baseline Characterization of a Competitive GABA Uptake Inhibitor and hPAT1 Substrate


Arecaidine (CAS 499-04-7) is a pyridine alkaloid naturally present in Areca catechu (betel nut), structurally characterized as 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid [1]. It functions as a competitive inhibitor of GABA uptake in neural tissue and serves as a substrate for the H⁺-coupled amino acid transporter 1 (hPAT1, SLC36A1), which mediates its intestinal absorption [2]. Unlike its methyl ester analog arecoline, arecaidine is a zwitterionic species at physiological pH due to its free carboxylic acid group, a structural feature that fundamentally alters its transport mechanism, receptor activation profile, and metabolic stability [3].

Why In-Class Areca Alkaloid Substitution Fails: Evidence-Based Differentiation of Arecaidine from Arecoline, Guvacine, and Guvacoline


Substituting arecaidine with structurally related areca alkaloids—arecoline, guvacine, or guvacoline—introduces substantial deviations in experimental outcomes due to quantifiable differences in receptor selectivity, transport mechanism, and metabolic fate. Arecoline acts as a potent muscarinic and nicotinic acetylcholine receptor agonist with EC₅₀ values spanning 7–410 nM across M1–M5 subtypes, whereas arecaidine demonstrates M2-preferring muscarinic activity without detectable nicotinic receptor activation [1]. Guvacine, despite sharing GABA uptake inhibitory activity with arecaidine, exhibits approximately 4-fold higher potency in GABA uptake inhibition (IC₅₀ = 10 μM for guvacine versus 43 μM for arecaidine) [2]. Critically, the hPAT1 transporter recognizes arecaidine, guvacine, and isoguvacine as substrates but does not transport arecoline—a fundamental distinction affecting oral bioavailability and intestinal absorption kinetics [3]. These receptor-level and transport-level divergences preclude interchangeable use of in-class compounds in any study requiring defined cholinergic or GABAergic modulation.

Arecaidine (499-04-7) Quantitative Differentiation Evidence: Comparator-Based Performance Across Transport, GABA Uptake, Cholinergic Activity, In Vivo Pharmacology, and Fibroblast Stimulation


hPAT1 (SLC36A1) Substrate Recognition: Arecaidine Transported, Arecoline Excluded

Arecaidine is transported by the human proton-coupled amino acid transporter 1 (hPAT1) in an electrogenic manner, with an affinity constant of 3.8 mM determined in HeLa cells transiently transfected with hPAT1-cDNA. In direct comparator experiments, arecoline failed to inhibit L-[³H]proline uptake and was not transported by hPAT1, establishing a fundamental mechanistic divergence [1]. Guvacine and isoguvacine were also transported, but arecaidine remains the only major areca alkaloid with both hPAT1 substrate recognition and M2-preferring muscarinic activity.

Drug Absorption Intestinal Transport Prodrug Design Oral Bioavailability

GABA Uptake Inhibition: Arecaidine (IC₅₀ = 43 μM) Versus Guvacine (IC₅₀ = 10 μM) and Arecoline (No Inhibition)

Arecaidine inhibits GABA uptake with an IC₅₀ of 43 μM, while guvacine exhibits approximately 4.3-fold greater potency with an IC₅₀ of 10 μM (Ki = 14 μM) in rat hippocampal brain slices . Arecoline and guvacoline at 0.5 mM produced no detectable inhibition of GABA or L-glutamate uptake, representing a qualitative functional divergence rather than merely a potency shift [1]. The uptake inhibition by arecaidine is specific to GABA and β-alanine, with no effect on glycine uptake [2].

GABAergic Modulation Neurotransmitter Uptake Inhibitory Synaptic Transmission Betel Nut Pharmacology

Cholinergic Receptor Activity Profile: Arecaidine (mAChR M2-Selective Agonist) Versus Arecoline (Dual mAChR/nAChR Agonist)

Arecaidine acts as an agonist at muscarinic acetylcholine receptors (mAChR) with M2 subtype preference, but produces no significant activation of nicotinic acetylcholine receptors (nAChR) when tested in Xenopus oocytes expressing human receptor subtypes [1]. In contrast, arecoline activates both mAChR subtypes (M1–M5) and α4* nAChR as a partial agonist [1]. Guvacoline activates mAChR similarly to arecoline but lacks nAChR activity, while guvacine shows minimal cholinergic activity altogether. This bifurcation of cholinergic signaling—muscarinic-only versus dual muscarinic/nicotinic—represents a functional differentiation with direct implications for experimental design.

Muscarinic Receptors Nicotinic Receptors Cholinergic Pharmacology Addiction Research

Central Antinociception: Arecaidine (No Antinociception) Versus M1-Selective Agonists McN-A-343 and AF-102B (Significant Antinociception)

In a systematic comparison using three analgesic tests (chemical writhing, thermic hot-plate, and mechanical paw pressure), the M2-preferring agonist arecaidine at doses of 0.1–2 μg per mouse i.c.v. produced no antinociception. In contrast, the M1-selective agonists McN-A-343 (20–50 μg per mouse i.c.v.) and AF-102B (1–10 mg/kg i.p.) produced significant, atropine-reversible antinociception [1]. Notably, arecaidine at the same i.c.v. doses reduced pain threshold in the hot-plate and paw pressure tests—an effect opposite to antinociception. The CNS site of action for all compounds was confirmed by the requirement for intracerebroventricular administration.

Pain Research Muscarinic Analgesia CNS Pharmacology M1 vs M2 Receptor Function

Human Buccal Fibroblast Stimulation: Arecaidine Exceeds Arecoline in Collagen Synthesis Stimulation

In human buccal mucosa fibroblast cultures, arecaidine was a more potent stimulator of collagen synthesis and cell proliferation than arecoline. Both GABA and arecaidine stimulated collagen synthesis and proliferation in a concentration-dependent manner, with arecaidine consistently producing greater stimulation [1][2]. The metabolic conversion of [³H]-arecoline to [³H]-arecaidine in fibroblast cultures was accompanied by a concentration-dependent stimulation of collagen synthesis, suggesting that the observed arecoline effects may be mediated in part by its hydrolysis product arecaidine [3].

Oral Submucous Fibrosis Fibroblast Biology Collagen Synthesis Betel Nut Toxicology

GABAergic In Vitro Versus In Vivo Activity Disconnect: Minimal Anticonvulsant Effect Despite Potent In Vitro Uptake Inhibition

Arecaidine exhibits potent GABA uptake inhibition in vitro (IC₅₀ = 43 μM) and enhances GABAergic inhibition in cat spinal cord and cerebellar slice preparations [1]. However, in vivo studies reveal a marked disconnect: subcutaneous administration of large doses of arecaidine (1 g/kg) produced only marginal reduction in bicuculline-induced lethality in mice, with little or no anticonvulsant activity observed [2]. This in vitro-in vivo disconnect contrasts with more brain-penetrant GABA uptake inhibitors such as nipecotic acid esters, which exhibit both in vitro inhibition and in vivo anticonvulsant activity.

Anticonvulsant Screening Blood-Brain Barrier GABA Uptake Inhibitors In Vitro-In Vivo Correlation

Arecaidine (499-04-7) Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


hPAT1 Transporter Studies and Oral Bioavailability Modeling

Arecaidine serves as a validated substrate probe for characterizing hPAT1 (SLC36A1) transporter function in Caco-2 cell monolayers, HeLa-hPAT1 transfectants, and Xenopus oocyte expression systems. Its affinity constant of 3.8 mM enables quantitative transporter kinetic studies, while the exclusion of arecoline from hPAT1 transport provides a built-in negative control comparator. Applications include screening of hPAT1 inhibitors, evaluating drug-drug interactions at intestinal transporters, and modeling oral bioavailability of zwitterionic drug candidates [1].

GABA Uptake Inhibition Studies Requiring Defined Potency with Muscarinic Co-Modulation

For experiments investigating the intersection of GABAergic and cholinergic signaling, arecaidine offers a defined dual mechanism: GABA uptake inhibition (IC₅₀ = 43 μM) combined with M2-preferring mAChR agonism. This contrasts with guvacine, which provides ~4-fold more potent GABA uptake inhibition (IC₅₀ = 10 μM) but minimal cholinergic activity, and arecoline, which activates both mAChR and nAChR without GABA uptake effects. Arecaidine is therefore optimal for studies requiring simultaneous, moderate-strength modulation of both systems [1][2].

Muscarinic M2 Subtype-Selective Agonism Without Nicotinic Confounding

In cholinergic pharmacology studies where isolated M2 mAChR activation is required without nicotinic receptor cross-activation, arecaidine is the preferred tool compound among natural areca alkaloids. Horenstein et al. (2019) demonstrated that arecaidine activates mAChR with M2 preference and produces no significant nAChR activation in Xenopus oocyte expression systems. This profile directly contrasts with arecoline, which activates α4* nAChR as a partial agonist in addition to broad mAChR activity. Applications include cardiac M2 receptor studies, presynaptic autoreceptor modulation experiments, and differentiation of M1 versus M2-mediated CNS effects [1].

Oral Submucous Fibrosis (OSF) and Fibroblast Pathobiology Models

In vitro models of oral submucous fibrosis and betel nut-induced fibrogenesis benefit from the use of arecaidine as the direct stimulatory agent rather than arecoline. Harvey et al. (1986) demonstrated that arecaidine is more potent than arecoline at stimulating collagen synthesis and fibroblast proliferation in human buccal mucosa fibroblasts. Since arecoline undergoes hydrolysis to arecaidine in fibroblast cultures, the use of arecaidine eliminates kinetic variability introduced by metabolic conversion. This enables more reproducible dose-response characterization in fibrosis pathogenesis studies and screening of anti-fibrotic interventions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arecaidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.